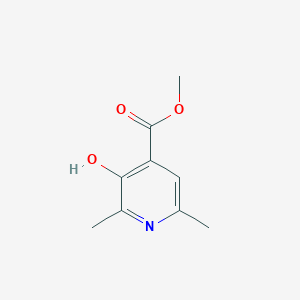![molecular formula C24H22S3 B14187750 [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol CAS No. 923025-40-5](/img/structure/B14187750.png)
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol is a complex organic compound characterized by the presence of sulfur and naphthalene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol typically involves a multi-step process. One common method includes the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Aplicaciones Científicas De Investigación
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol include:
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol: A related compound with similar structural features but different functional groups.
Diphenyl sulfide derivatives: Compounds containing sulfur and aromatic rings, often used in similar applications
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with other molecules or materials .
Propiedades
Número CAS |
923025-40-5 |
|---|---|
Fórmula molecular |
C24H22S3 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
[7-[[7-(sulfanylmethyl)naphthalen-2-yl]methylsulfanylmethyl]naphthalen-2-yl]methanethiol |
InChI |
InChI=1S/C24H22S3/c25-13-17-1-5-21-7-3-19(11-23(21)9-17)15-27-16-20-4-8-22-6-2-18(14-26)10-24(22)12-20/h1-12,25-26H,13-16H2 |
Clave InChI |
XKFVADGTYRATAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)CSCC3=CC4=C(C=CC(=C4)CS)C=C3)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)
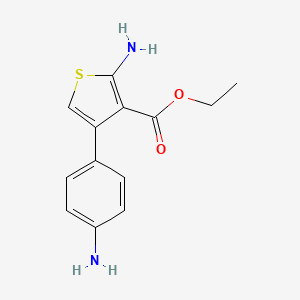
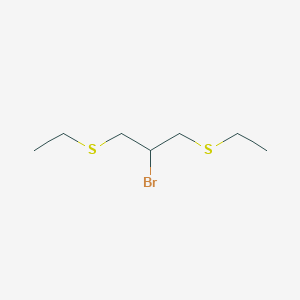
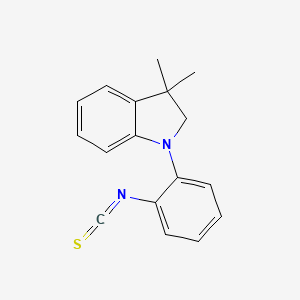
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
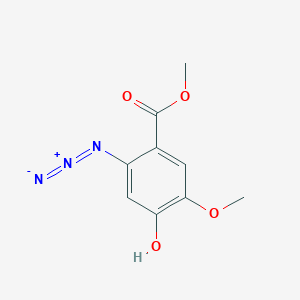
![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
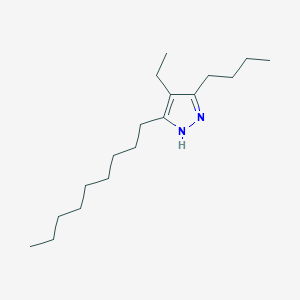
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
